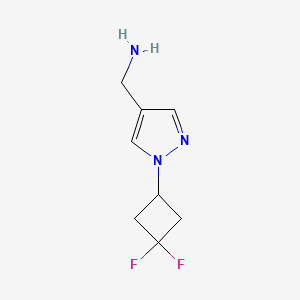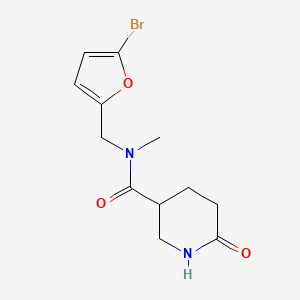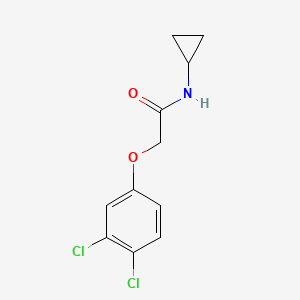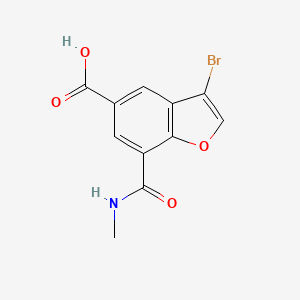
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a hydroxyl group, and an amide linkage to a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of 4-hydroxybenzoic acid to introduce the chlorine atom. This is followed by the formation of the amide bond through a reaction with 3-methyl-1,2,4-thiadiazol-5-amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反应分析
Types of Reactions
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring can interact with various biological pathways, modulating cellular processes and leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
- 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine
- 3-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzamide
- N-(3-chloro-phenyl)-4-methyl-benzamide
Uniqueness
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to other similar benzamide derivatives .
属性
分子式 |
C10H8ClN3O2S |
|---|---|
分子量 |
269.71 g/mol |
IUPAC 名称 |
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3O2S/c1-5-12-10(17-14-5)13-9(16)6-2-3-8(15)7(11)4-6/h2-4,15H,1H3,(H,12,13,14,16) |
InChI 键 |
BJPWIPCOODLITE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)



![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)

![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)




